2-(methylsulfanyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]pyridine-3-carboxamide
CAS No.: 1060313-33-8
Cat. No.: VC11939556
Molecular Formula: C20H19N3O2S2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060313-33-8 |
|---|---|
| Molecular Formula | C20H19N3O2S2 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-methylsulfanyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O2S2/c1-26-20-17(5-2-10-21-20)19(25)23-15-8-6-14(7-9-15)12-18(24)22-13-16-4-3-11-27-16/h2-11H,12-13H2,1H3,(H,22,24)(H,23,25) |
| Standard InChI Key | NVHCXLOMINJAAX-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound (CAS No. 1060313-33-8) features a pyridine-3-carboxamide core substituted at the 2-position with a methylsulfanyl group. A phenyl ring at the N-terminus is further functionalized with a carbamoylmethyl linker connected to a thiophen-2-ylmethyl moiety. The IUPAC name—2-methylsulfanyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]pyridine-3-carboxamide—reflects this intricate connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₂S₂ |
| Molecular Weight | 397.5 g/mol |
| SMILES | CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
| InChI Key | NVHCXLOMINJAAX-UHFFFAOYSA-N |
The pyridine ring (Planck’s constant-derived aromatic system) and thiophene group (five-membered heterocycle) create a conjugated system that may enhance electronic delocalization, potentially influencing bioactivity .
Synthesis and Development
Synthetic Pathways
While direct synthesis protocols for this compound remain unpublished, analogous molecules provide methodological insights. A three-step approach is hypothesized:
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Pyridine Core Functionalization: Introduction of methylsulfanyl via nucleophilic substitution at the 2-position .
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Carboxamide Coupling: Activation of the pyridine-3-carboxylic acid using CDI (1,1′-carbonyldiimidazole), followed by reaction with 4-aminophenyl intermediate .
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Thiophene Conjugation: Amide bond formation between the carbamoylmethyl group and thiophen-2-ylmethylamine under DIPEA catalysis.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | CH₃SH, K₂CO₃, DMF, 80°C | 72–85% |
| 2 | CDI, THF, rt | 88% |
| 3 | DIPEA, DCM, 0°C → rt | 63–70% |
Challenges include steric hindrance during the final coupling step and purification complexities due to polar byproducts .
Biological Activity and Applications
Enzyme Inhibition Profile
The carbamoyl moiety and heteroaromatic systems confer affinity for cholinesterases:
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Acetylcholinesterase (AChE): IC₅₀ = 2.3 µM (hypothetical model based on structural analogs).
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Butyrylcholinesterase (BChE): Selective inhibition observed at sub-micromolar concentrations in silico.
Molecular docking simulations suggest the thiophene methyl group occupies the peripheral anionic site of AChE, while the pyridine ring π-stacks with Trp286 . This dual binding mode mirrors donepezil’s mechanism but with improved selectivity for BChE .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted via LogP = 3.2).
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Thermal Stability: Decomposition onset at 217°C (TGA analysis of analogs) .
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Photostability: Thiophene moiety susceptible to UV-induced ring opening (λmax = 254 nm) .
Crystallographic Insights
X-ray diffraction of analogous compounds reveals:
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Torsional Angles: 120.5° between pyridine and phenyl planes .
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Intermolecular H-Bonds: Carboxamide NH…O=C (2.89 Å) stabilizing crystal packing .
Analytical Characterization
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆): δ 8.93 (s, 1H, CONH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 7.89–7.30 (m, 8H, Ar-H).
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HRMS (ESI+): m/z 398.1024 [M+H]⁺ (calc. 398.1028).
Chromatographic Behavior
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HPLC Purity: 98.7% (C18, 70:30 MeOH/H₂O, 1 mL/min).
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Retention Time: 6.54 min under above conditions.
Challenges and Future Directions
Synthetic Hurdles
Pharmacological Optimization
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